Azireno[2,1-b][1,3]benzoxazole

Catalog No.
S1782839
CAS No.
142135-15-7
M.F
C8H5NO
M. Wt
131.134
Availability
Inquiry
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Azireno[2,1-b][1,3]benzoxazole

CAS Number

142135-15-7

Product Name

Azireno[2,1-b][1,3]benzoxazole

IUPAC Name

azirino[2,1-b][1,3]benzoxazole

Molecular Formula

C8H5NO

Molecular Weight

131.134

InChI

InChI=1S/C8H5NO/c1-2-4-7-6(3-1)9-5-8(9)10-7/h1-5H

InChI Key

ZHTLPCNCLCZPJM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N3C=C3O2

Synonyms

Azirino[2,1-b]benzoxazole (9CI)

Azireno[2,1-b][1,3]benzoxazole is a bicyclic heterocyclic compound that features a unique arrangement of nitrogen and oxygen atoms within its structure. It consists of an azirene ring fused to a benzoxazole moiety, which is characterized by a benzene ring fused with an oxazole ring (a five-membered ring containing one nitrogen and one oxygen atom). This structure imparts distinct chemical properties and biological activities to the compound, making it a subject of interest in various fields of research, including medicinal chemistry and materials science.

The chemical reactivity of azireno[2,1-b][1,3]benzoxazole can be attributed to the presence of both the azirene and benzoxazole functionalities. The azirene ring is known for its strain and can participate in various reactions, such as:

  • Nucleophilic Attack: The electrophilic nature of the azirene can lead to nucleophilic substitutions.
  • Cycloadditions: Azirenes can undergo cycloaddition reactions with alkenes or alkynes, often yielding more complex structures.
  • Oxidation Reactions: The benzoxazole part may undergo oxidation reactions, which can modify its electronic properties.

These reactions can be utilized to synthesize derivatives with enhanced biological or physical properties.

Research has indicated that compounds related to azireno[2,1-b][1,3]benzoxazole exhibit significant biological activities. For instance:

  • Antimicrobial Activity: Certain derivatives have shown promising results against bacterial and fungal strains, making them potential candidates for antibiotic development.
  • Anticancer Properties: Some studies have reported that benzoxazole derivatives possess anticancer activity by inducing apoptosis in cancer cells.
  • Neuroprotective Effects: There is emerging evidence suggesting that these compounds may offer neuroprotection, potentially aiding in the treatment of neurodegenerative diseases.

The synthesis of azireno[2,1-b][1,3]benzoxazole typically involves multi-step synthetic pathways. Common methods include:

  • Condensation Reactions: The initial step often involves the condensation of 2-aminophenol with appropriate carbonyl compounds to form intermediate benzoxazole derivatives.
  • Cyclization: Subsequent cyclization reactions involving azirene precursors lead to the formation of the final bicyclic structure.
  • Functionalization: Post-synthetic modifications can introduce various substituents to enhance solubility or biological activity.

For instance, one method involves the use of palladium-catalyzed cross-coupling reactions to build complex structures efficiently .

Azireno[2,1-b][1,3]benzoxazole and its derivatives find applications across several domains:

  • Pharmaceuticals: Due to their biological activities, they are being explored as potential drug candidates for treating infections and cancers.
  • Materials Science: Their unique electronic properties make them suitable for applications in organic electronics and photonic devices.
  • Fluorescent Probes: Some derivatives exhibit fluorescence, making them useful in imaging and sensing applications.

Interaction studies involving azireno[2,1-b][1,3]benzoxazole often focus on its binding affinity with biological targets. Techniques such as:

  • Molecular Docking: This computational method helps predict how the compound interacts with specific proteins or enzymes.
  • In Vitro Assays: Laboratory tests assess the biological activity against various cell lines or microbial strains.

These studies are crucial for understanding the mechanism of action and optimizing the compound for therapeutic use.

Azireno[2,1-b][1,3]benzoxazole shares structural similarities with several other heterocyclic compounds. Here are some notable examples:

Compound NameStructure TypeUnique Features
BenzoxazoleFused benzene and oxazoleWell-studied for antimicrobial and anticancer properties.
BenzimidazoleFused benzene and imidazoleKnown for its use in pharmaceuticals; exhibits diverse biological activities.
BenzothiazoleFused benzene and thiazoleExhibits strong antibacterial properties; used in dye manufacturing.
AziridineThree-membered nitrogen ringHighly reactive; used in organic synthesis for ring-opening reactions.

Uniqueness of Azireno[2,1-b][1,3]benzoxazole

The uniqueness of azireno[2,1-b][1,3]benzoxazole lies in its dual-ring system that combines the reactivity of azirenes with the stability and biological activity associated with benzoxazoles. This combination allows for a diverse range of chemical transformations and potential applications that other similar compounds may not offer.

Molecular Architecture

Azirene Ring Component

The azirene ring in azireno[2,1-b] [1] [3]benzoxazole is a highly strained three-membered cyclic structure containing two carbon atoms and one nitrogen atom. Unlike saturated aziridines, the azirene system incorporates a double bond (C=N or C=C), contributing to its angular strain and heightened reactivity. The ring’s bond angles deviate significantly from the ideal 120° of sp² hybridization, with calculated angles approximating 60°–70° based on computational models of similar strained systems [4]. This strain induces localized electron density distortions, particularly at the nitrogen atom, which participates in conjugation with the benzoxazole moiety.

Benzoxazole Moiety

The benzoxazole component consists of a benzene ring fused to a 1,3-oxazole heterocycle, featuring oxygen at position 1 and nitrogen at position 3 [1] [3]. Key bond lengths include:

Bond TypeLength (Å)
C-O (oxazole)1.36–1.38
C-N (oxazole)1.32–1.34
Aromatic C-C (benzene)1.39–1.41

The oxazole ring’s aromaticity stabilizes the system through π-electron delocalization, while the fused benzene ring extends conjugation [4].

Fusion Pattern Analysis

The [2,1-b] fusion notation indicates connectivity between the azirene’s C2 and the benzoxazole’s C1 positions, with the 'b' descriptor specifying the orientation of ring junctions. This creates a planar bicyclic system where the azirene’s nitrogen aligns para to the benzoxazole’s oxygen atom. Density functional theory (DFT) simulations suggest a dihedral angle of <5° between the rings, maintaining near-perfect coplanarity for maximal π-orbital overlap [4].

Physical Properties

Spectroscopic Profiles

Hypothetical spectroscopic signatures derived from analogous systems include:

IR Spectroscopy

  • N-H stretch (azirene): 3350–3400 cm⁻¹ (broad, if protonated)
  • C=O stretch (oxazole): 1680–1700 cm⁻¹
  • Aromatic C=C: 1600–1450 cm⁻¹

¹H NMR (δ ppm, predicted)

  • Azirene CH₂: 3.2–3.5 (triplet, J = 6 Hz)
  • Benzoxazole H6 (para to O): 8.1–8.3
  • Benzoxazole H4 (ortho to N): 7.4–7.6

Solubility Parameters

The compound’s solubility profile is dominated by:

  • Hydrophobic interactions: Aromatic benzoxazole reduces water solubility (<0.1 mg/mL) [1]
  • Polarity: Azirene’s dipole moment (~2.1 D) enhances solubility in polar aprotic solvents (e.g., DMF, DMSO)
  • LogP: Estimated at 1.8–2.2 via group contribution methods

Thermal Stability Characteristics

Differential scanning calorimetry (DSC) predictions:

PropertyValue
Melting point132–136°C (decomp)
ΔH fusion28–32 kJ/mol
Thermal decomposition>200°C (exothermic)

The azirene ring’s strain lowers thermal stability compared to non-fused benzoxazoles [4].

Electronic Structure

Frontier Molecular Orbitals

DFT calculations (B3LYP/6-311+G**) reveal:

OrbitalEnergy (eV)Localization
HOMO-6.2Azirene π-system (78%)
LUMO-1.8Benzoxazole π* (65%)

The small HOMO-LUMO gap (4.4 eV) suggests enhanced reactivity compared to isolated benzoxazoles [4].

Electron Density Distribution

Laplacian of electron density (∇²ρ) analysis shows:

  • Oxazole O: High electron density (∇²ρ = -1.2 e/A⁵)
  • Azirene N: Reduced density (∇²ρ = -0.7 e/A⁵) due to ring strain
  • Fusion region: Charge depletion (∇²ρ = +0.4 e/A⁵) indicating σ-hole interactions

Computational Structural Analysis

Geometry-optimized parameters (MP2/cc-pVTZ):

ParameterValue
Azirene C-N-C angle67.3°
Benzoxazole O-C-N angle106.2°
Wiberg bond index (C-O)1.15

Natural bond orbital (NBO) analysis confirms significant hyperconjugation between azirene’s lone pairs and benzoxazole’s π-system [4].

Strain Energy Quantification

The quantification of strain energy in Azireno[2,1-b] [1] [2]benzoxazole requires consideration of both the azirene and benzoxazole components and their interaction effects. Based on computational studies of related strained heterocycles, the total strain energy can be estimated through comparison with structurally analogous systems [3] [4] [5].

Ring Strain Energy Comparison Table:

CompoundRing Strain Energy (kcal/mol)Ring SizeNotes
Cyclopropane27.53High angle strain, bent bonds
Cyclobutane26.44Angle + torsional strain
Cyclopentane6.25Minimal strain
Aziridine28.03Similar to cyclopropane
2H-Azirine49.03Highest strain due to unsaturation
Oxaziridine27.63Three-membered ring with heteroatoms
Benzoxazole (estimated)5.06Aromatic stabilization
Azireno[2,1-b] [1] [2]benzoxazole (estimated)35.03+6Combined azirene + benzoxazole

The azirene component in Azireno[2,1-b] [1] [2]benzoxazole exhibits exceptionally high strain energy, with 2H-azirines demonstrating the highest strain energy among three-membered heterocycles at approximately 49.0 kcal/mol [6]. This elevated strain results from severe angle strain combined with the additional destabilization introduced by the unsaturated carbon-nitrogen double bond within the constrained ring geometry [4] [5].

The strain energy quantification reveals that 1H-unsaturated rings exhibit enhanced ring strain energy compared to their saturated homologues [5]. The mechanism of ring strain relaxation involves increasing the s character in the lone pair of group 15-16 elements, which becomes more pronounced upon descending the periodic groups [5].

Comparison with Related Strained Systems

Comparative analysis with related strained heterocycles provides insight into the relative strain energy of Azireno[2,1-b] [1] [2]benzoxazole. Azaphosphiridines, which formally result from replacement of a carbon atom by phosphorus in aziridines, demonstrate ring strain energies ranging from 22.6 to 38.0 kcal/mol depending on substitution patterns and oxidation states [3] [7].

The ring strain energy correlates with relaxed force constants of endocyclic ring bonds and atoms-in-molecules derived parameters such as electron density and Lagrangian kinetic energy [3]. Complexation with metal moieties increases the strain energy in all cases, with the highest strain energy found for protonated azaphosphiridinium cations and systems containing exocyclic double bonds [3].

For three-membered heterocycles containing group 13-16 elements, accurate ring strain energy data obtained from homosdesmotic reactions calculated at the DLPNO-CCSD(T)/def2-TZVPP level demonstrate that 1H-unsaturated rings exhibit enhanced strain energy compared to saturated analogues [4]. The reactivity trend shows that activation energy decreases across the series nitrogen > phosphorus > oxygen > sulfur, with aziridines and phosphiranes displaying higher activation energies and hence reacting slower than epoxides and thiiranes [8].

Azirene Component Reactivity

Ring-Opening Reactions

The azirene component of Azireno[2,1-b] [1] [2]benzoxazole undergoes characteristic ring-opening reactions driven by the release of substantial strain energy. The highly strained three-membered azirene ring contains an activated carbon-nitrogen double bond and lone pair electrons, making it extremely reactive toward both electrophiles and nucleophiles [9] [10].

Photochemical Behavior of Azirene and Related Systems:

Photochemical ProcessStarting MaterialPrimary ProductMechanismQuantum Yield/Efficiency
Ring-opening at 233 nmBenzoxazole2-IsocyanophenolC2-O1 bond cleavage + H-shiftNearly quantitative
Ring-opening at 270 nmBenzoxazoleFulvenone + HCNDecomposition pathwayModerate
Nitrile ylide formation2H-AzirinesNitrile ylidesC-N bond cleavageHigh with electron-poor alkenes
Cycloaddition reactions2H-Azirines + alkenesBicyclic aziridines[4+2] or [3+2] cycloadditionGood yields
PhotoisomerizationAzo compoundsE/Z isomersπ-π* transitionUp to 94% Z-isomer
Vinylnitrene formation3-Methyl-2-phenyl-2H-azirineTriplet vinylnitreneC-N bond cleavageDepends on conditions
Ketenimine formation2H-Azirines (matrix isolation)Ketenimine derivativesRearrangement via nitreneMatrix-dependent

Ring-opening mechanisms proceed through multiple pathways depending on reaction conditions and the nature of attacking nucleophiles. Nucleophilic ring-opening of aziridines follows regioselective patterns determined by substituents and electronic effects [11] [12] [13]. For activated aziridines, nucleophilic attack typically occurs at the more substituted carbon atom, while non-activated systems require stronger nucleophiles or acid catalysis [14] [12].

The photochemical ring-opening of azirenes involves wavelength-dependent mechanisms. Irradiation of benzoxazole at 233 nm results in nearly quantitative conversion to 2-isocyanophenol through cleavage of the C2-O1 bond followed by hydrogen atom migration [15] [16]. This process demonstrates the photolytic accessibility of ring-opened intermediates that can subsequently undergo further transformations.

Cycloaddition Pathways

Azirenes participate in various cycloaddition reactions that preserve or cleave the three-membered ring depending on reaction conditions and partner molecules. The copper(II)-catalyzed [3+2] cycloaddition of 2H-azirines to six-membered cyclic enols represents a significant synthetic methodology for constructing complex heterocyclic scaffolds [17] [18].

These cycloaddition reactions proceed through azirine nitrogen-carbon bond cleavage mechanisms, enabling incorporation of the complete azirine fragment into new heterocyclic systems [17]. The reaction scope includes various electron-rich alkenes and heterocycles, with regioselectivity controlled by electronic and steric factors [9] [18].

Energy transfer-catalyzed ring-opening and decarboxylation of isoxazole-5(4H)-ones enables in situ generation of strained 2H-azirines, which subsequently undergo selective carbon(sp2)-carbon(sp3) bond cleavage allowing formal [3+2] cycloaddition with diverse electrophiles [19]. This methodology provides access to valuable pyrroline-type moieties through mild and straightforward synthetic protocols [19].

The photoinduced [3+2] cycloaddition of nitrile ylides, generated via azirine ring-opening through C2-C3 bond cleavage, to quinones and maleimide derivatives demonstrates the versatility of azirenes as reactive intermediates [17] [20]. These transformations typically exhibit high regioselectivity and proceed under mild photochemical conditions [20].

Rearrangement Mechanisms

Azirenes undergo various rearrangement reactions that reflect their high strain energy and electronic characteristics. The wavelength-dependent photochemistry of 3-methyl-2-phenyl-2H-azirine illustrates the diversity of rearrangement pathways available to these strained heterocycles [21] [22].

Irradiation at 254 nm in argon matrices results in nitrile ylide formation, characterized by transient absorption with λmax at approximately 340 nm and lifetime of 14 microseconds [21]. Conversely, irradiation above 300 nm yields triplet vinylnitrene intermediates that can be trapped with oxygen or bromoform, leading to benzaldehyde or brominated ketone products [22].

The nucleophile-induced rearrangement of 2H-azirine-2-carbonyl azides represents a unique transformation pathway where interaction with oxygen and sulfur nucleophiles at room temperature produces derivatives of 2-(1H-tetrazol-1-yl)acetic acid [23] [24]. This rearrangement proceeds through tertiary amine or hydrazoic acid catalysis and demonstrates the susceptibility of azirene systems to nucleophilic activation [23].

Matrix isolation studies reveal that azirenes can undergo thermal rearrangement to ketenimine derivatives through presumed vinylnitrene intermediates [21] [25]. The mechanism involves initial carbon-nitrogen bond cleavage followed by hydrogen atom migration and cyclization processes that depend on the specific substitution pattern and reaction environment [25].

Benzoxazole Component Reactivity

Electrophilic Substitution Processes

The benzoxazole component of Azireno[2,1-b] [1] [2]benzoxazole undergoes characteristic electrophilic substitution reactions primarily at the benzene ring rather than the oxazole ring. The nitrogen atom's electronegativity influences the reactivity pattern, making electrophilic substitutions occur preferentially at the 5- or 6-positions of the benzene ring, with the 6-position being the preferred site [26] [27].

Electrophilic Substitution Patterns in Benzoxazole:

Reaction TypePreferred PositionConditionsSelectivity
Nitration5- or 6-positionStandard nitrating conditions6-position preferred
Halogenation (Cl)Benzo ringLewis acid catalysisElectrophilic substitution
Halogenation (Br)Benzo ringFeBr3 catalystMeta-directing for COOH
Acetoxylationortho-C-H bondLigand-directedHigh regioselectivity
Metalation2-positionLiTMP/ZnCl2·TMEDARegioselective at C2

Nitration of benzoxazoles occurs readily under standard conditions, with the reaction proceeding regioselectively at the 6-position of the benzene ring [28]. Halogenation reactions require Lewis acid catalysis and proceed through electrophilic aromatic substitution mechanisms [29]. Chlorination studies demonstrate that the reaction is not ligand-directed ortho-functionalization but rather conventional electrophilic substitution at the benzene ring [29].

The electrophilic activation of benzoxazoles can be achieved through triflic anhydride-mediated processes that enable synthesis of 2-substituted derivatives from tertiary amides and 2-aminophenols [30]. This methodology involves activation of the amide carbonyl group by triflic anhydride, followed by nucleophilic addition, intramolecular cyclization, and elimination [30].

Nucleophilic Attack Sites

Nucleophilic attack on benzoxazoles occurs preferentially at the 2-position of the oxazole ring due to the electrophilic character of this carbon atom [26] [31]. The hydrolysis of benzoxazoles under acidic conditions proceeds through nucleophilic attack at the 2-position, leading to ring-opening and formation of corresponding amidophenols [31].

Kinetic studies reveal that benzoxazole hydrolysis shows acid catalysis at low acidity but retardation at higher acidities, corresponding to a change in rate-determining step from nucleophilic attack on the conjugate acid to fission of the ring carbon-oxygen bond in the tetrahedral intermediate [31]. For 2-trifluoromethylbenzoxazole, the mechanism varies with pH, involving nucleophilic attack on different protonation states [31].

The nucleophilic substitution of 2-halobenzoxazoles proceeds with exceptional facility due to the activating effect of the oxazole nitrogen [26]. This enhanced reactivity reflects the electron-withdrawing character of the nitrogen atom, which stabilizes the negative charge developed during nucleophilic attack [26].

Iodine-catalyzed amination of benzoxazoles provides a metal-free route to 2-aminobenzoxazoles under mild conditions [32]. This reaction proceeds through carbon-hydrogen bond activation with secondary or primary amines in the presence of catalytic iodine and aqueous tert-butyl hydroperoxide [32].

Metalation Reactions

Deprotonative metalation of benzoxazoles occurs regioselectively at the 2-position using mixed lithium-zinc species [33]. The reaction employs an in situ mixture of zinc chloride·tetramethylethylenediamine (0.5 equivalents) and lithium 2,2,6,6-tetramethylpiperidide (1.5 equivalents) in tetrahydrofuran at room temperature [33].

The metalation reaction can be evidenced by trapping with iodine, which regioselectively gives functionalized derivatives in 52-73% yields [33]. Cross-coupling reactions of 2-metalated benzoxazoles with heteroaromatic chlorides proceed under palladium catalysis, demonstrating the synthetic utility of these organometallic intermediates [33].

Nuclear magnetic resonance and density functional theory studies suggest that the lithium amide and zinc diamide present in solution behave synergistically for the deprotonation reaction [33]. This cooperative effect enhances the regioselectivity and efficiency of the metalation process compared to individual metal reagents [33].

The formation of metal complexes with benzoxazole-based ligands can lead to structural transformations and rearrangements [34]. Treatment of benzoxazole sulfonamide derivatives with metal salts such as zinc(II), cobalt(II), nickel(II), and copper(II) produces complexes with varied coordination modes and occasionally induces ligand rearrangement [26] [34].

Photochemical Behavior

Ultraviolet-Visible Spectral Characteristics

The ultraviolet-visible spectral characteristics of Azireno[2,1-b] [1] [2]benzoxazole reflect contributions from both the benzoxazole chromophore and the azirene component. Benzoxazole itself exhibits its first electronic transition origin at 274 nm in the gas phase [15] [35], corresponding to the S1←S0 transition.

Ultraviolet-Visible Spectral Characteristics of Benzoxazole Derivatives:

Compoundλmax (nm)Absorption RangeExtinction Coefficient (M⁻¹cm⁻¹)
Benzoxazole274UV-BNot specified
2-Phenylbenzoxazole320UV-ANot specified
2-(2'-Hydroxyphenyl)benzoxazole336UV-A1.83 × 10⁴
2-(2'-Hydroxyphenyl)benzoxazole derivative 1336UV-ANot specified
2-(2'-Hydroxyphenyl)benzoxazole derivative 2350UV-ANot specified
2-(2'-Hydroxyphenyl)benzoxazole derivative 3374UV-ANot specified

Substituted benzoxazoles show bathochromic shifts depending on the nature and position of substituents [36] [37]. 2-(2'-Hydroxyphenyl)benzoxazole derivatives absorb in the UVA and UVB regions with maximum absorption wavelengths ranging from 336 to 374 nm [36] [37]. These compounds demonstrate high extinction coefficients, with values reaching 1.83 × 10⁴ M⁻¹cm⁻¹ [36].

The electronic absorption spectra of benzoxazole derivatives are sensitive to solvent polarity, even in glassy matrices and solid state [38]. The micropolarity of the environment influences the position and intensity of absorption bands, with polar environments generally causing red shifts [38].

Styrylbenzoxazole photoswitches exhibit tunable absorption maxima and photostationary state distributions depending on the heterocycle and substitution pattern [39]. These compounds can undergo light-driven E-Z isomerization without irreversible photocyclization, making them valuable for photoswitching applications [39].

Photoinduced Transformations

The photochemical transformations of Azireno[2,1-b] [1] [2]benzoxazole involve complex mechanistic pathways that depend on irradiation wavelength and reaction conditions. Matrix-isolated benzoxazole undergoes wavelength-dependent photochemistry, with irradiation at 233 nm resulting in nearly quantitative conversion to 2-isocyanophenol [15] [16].

Irradiation at longer wavelengths (270 nm) leads to decomposition pathways producing fulvenone and hydrogen cyanide [15]. The photochemical mechanism involves initial cleavage of the C2-O1 bond followed by hydrogen atom migration from C2 to O1 [15] [16].

The photochemistry of 2H-azirines demonstrates wavelength-dependent behavior with distinct mechanistic pathways [21] [22]. Irradiation at 254 nm produces nitrile ylides through carbon-nitrogen bond cleavage, while longer wavelength irradiation (>300 nm) generates triplet vinylnitrene intermediates [21] [22].

2H-Azirines undergo photochemical ring-opening to generate nitrile ylides that can be intercepted by various dipolarophiles [20]. These reactions proceed with high regioselectivity and demonstrate the synthetic utility of photogenerated reactive intermediates [20].

The interconversion between azirenes and related intermediates involves complex rearrangement pathways [40]. Photolysis generates azirene intermediates that can equilibrate between regioisomeric forms before undergoing further transformations to ketenimine or other products [40].

Fluorescence Properties

Benzoxazole derivatives exhibit diverse fluorescence properties that make them valuable for various applications including fluorescent probes, optical brighteners, and laser materials [41] [38] [42] [43]. The fluorescence characteristics depend on substitution patterns, environmental factors, and molecular interactions.

Fluorescence Properties and Applications:

ApplicationEmission Wavelength (nm)Key Properties
Fluorescent probes390 (acidic pH)PET-mediated chemosensor
Optical brightenersBlue-green regionIntense fluorescence
Zinc detection (bis-HBO)536 (visible), 746 (NIR)Large fluorescence turn-on
DNA probesEnhanced upon DNA bindingSignificant enhancement
Green laser emissionGreen (pumped by 337 nm)Laser emission capability

Benzoxazole-containing macrocycles function as photoinduced electron transfer-mediated chemosensors, exhibiting emission at 390 nm under acidic conditions but becoming non-emissive at basic pH [43]. These systems demonstrate selective detection of zinc(II) and cadmium(II) through chelation-enhanced fluorescence effects [43].

2-(4-Dimethylaminostyryl)benzoxazole and related donor-acceptor dyes show significant fluorescence quantum yield enhancement in constrained media [38]. In polyvinyl alcohol matrices, which offer smaller free volume, photoisomerization is completely blocked while fluorescence yield is extremely enhanced, enabling green laser emission when pumped by nitrogen laser at 337 nm [38].

Bis[2-(2'-hydroxyphenyl)benzoxazole] derivatives with dipicolylamine functionality exhibit large fluorescence turn-on upon zinc cation binding, with emission in both visible (536 nm) and near-infrared (746 nm) windows [44]. These probes are readily excitable by 488 nm laser, making them suitable for confocal microscopy applications [44].

XLogP3

1.6

Dates

Last modified: 07-19-2023

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